molecular formula C17H15NO4 B8449944 4-[2-(4-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-ethoxy]benzaldehyde

4-[2-(4-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-ethoxy]benzaldehyde

Cat. No. B8449944
M. Wt: 297.30 g/mol
InChI Key: SBRGVWSNBBHMOH-UHFFFAOYSA-N
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Patent
US05710152

Procedure details

0.58 g (3.0 mM) of 2-(4-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-ethanol was dissolved in 5.0 ml of dimethyl sulfoxide. After the addition of 0.18 g (4.5 mM) of sodium hydride (oil) under ice cooling, the mixture was stirred for one hour while heating at 40° C. Then, 0.56 g (4.5 mM) of p-fluorobenzaldehyde in 5.0 ml of benzene was gradually added dropwise under ice cooling. After the addition, the mixture was allowed to stand room temperature while stirring for one hour. After the reaction, the reaction mixture was poured into ice water and extracted twice with ethyl acetate. The oil phase was combined and washed once with water, dried over magnesium sulfate, and concentrated under vacuum. The residue was purified with a silica gel column (eluent, hexane:ethyl acetate=5:1) to obtain 0.56 g (yield 62%) of colorless crystals of the title compound.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
0.56 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH2:4][N:3]1[CH2:12][CH2:13][OH:14].[H-].[Na+].F[C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][CH:19]=1>CS(C)=O.C1C=CC=CC=1>[O:1]=[C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH2:4][N:3]1[CH2:12][CH2:13][O:14][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
O=C1N(COC2=C1C=CC=C2)CCO
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.18 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.56 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to stand room temperature
STIRRING
Type
STIRRING
Details
while stirring for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified with a silica gel column (eluent, hexane:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 62%
Name
Type
product
Smiles
O=C1N(COC2=C1C=CC=C2)CCOC2=CC=C(C=O)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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